molecular formula C14H13ClN2 B14135632 N'-(2-chloro-6-methylphenyl)benzenecarboximidamide CAS No. 89070-03-1

N'-(2-chloro-6-methylphenyl)benzenecarboximidamide

Cat. No.: B14135632
CAS No.: 89070-03-1
M. Wt: 244.72 g/mol
InChI Key: RVWDUDCMVNFEDU-UHFFFAOYSA-N
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Description

N’-(2-chloro-6-methylphenyl)benzenecarboximidamide is an organic compound with the molecular formula C14H13ClN2 It is known for its unique structure, which includes a benzenecarboximidamide group attached to a 2-chloro-6-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloro-6-methylphenyl)benzenecarboximidamide typically involves the reaction of 2-chloro-6-methylaniline with benzonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloro-6-methylaniline+benzonitrileN’-(2-chloro-6-methylphenyl)benzenecarboximidamide\text{2-chloro-6-methylaniline} + \text{benzonitrile} \rightarrow \text{N'-(2-chloro-6-methylphenyl)benzenecarboximidamide} 2-chloro-6-methylaniline+benzonitrile→N’-(2-chloro-6-methylphenyl)benzenecarboximidamide

Industrial Production Methods

In an industrial setting, the production of N’-(2-chloro-6-methylphenyl)benzenecarboximidamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloro-6-methylphenyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-(2-chloro-6-methylphenyl)benzenecarboximidamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-chloro-6-methylphenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit carbonic anhydrase IX, which is involved in tumor cell metabolism and pH regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-6-methylphenyl)carbamate
  • N-(2-chloro-6-methylphenyl)urea
  • N-(2-chloro-6-methylphenyl)thiourea

Uniqueness

N’-(2-chloro-6-methylphenyl)benzenecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

89070-03-1

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

N'-(2-chloro-6-methylphenyl)benzenecarboximidamide

InChI

InChI=1S/C14H13ClN2/c1-10-6-5-9-12(15)13(10)17-14(16)11-7-3-2-4-8-11/h2-9H,1H3,(H2,16,17)

InChI Key

RVWDUDCMVNFEDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=C(C2=CC=CC=C2)N

Origin of Product

United States

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